3,5-DICHLORO-4-PYRIDINEBORONIC ACID PINACOL ESTER
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Overview
Description
3,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: is an organoboron compound that features a pyridine ring substituted with two chlorine atoms and a boronate ester group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of 3,5-dichloropyridine. This can be achieved through a palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. The reaction conditions generally include:
Catalyst: Palladium(II) acetate or other palladium complexes.
Ligand: Phosphine ligands such as triphenylphosphine.
Base: Potassium carbonate or sodium carbonate.
Solvent: Tetrahydrofuran or dimethylformamide.
Temperature: 80-100°C.
Reagents: 3,5-dichloropyridine and bis(pinacolato)diboron.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atoms in the pyridine ring can undergo nucleophilic substitution reactions.
Cross-Coupling Reactions: The boronate ester group is highly reactive in Suzuki-Miyaura coupling reactions, allowing for the formation of various biaryl compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, phosphine ligands, and bases like potassium carbonate in solvents such as tetrahydrofuran.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the development of advanced materials such as organic semiconductors and polymers.
Biology and Medicine:
Drug Discovery: Serves as a building block in the synthesis of biologically active molecules.
Bioconjugation: Used in the modification of biomolecules for various applications, including diagnostics and therapeutics.
Industry:
Agrochemicals: Employed in the synthesis of herbicides and pesticides.
Fine Chemicals: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The primary mechanism of action for 3,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its role as a boronate ester in cross-coupling reactions. The boronate ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling mechanism. This involves the oxidative addition of the palladium catalyst to the halide, transmetalation with the boronate ester, and reductive elimination to form the desired biaryl product.
Comparison with Similar Compounds
- 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Comparison:
- Uniqueness: The presence of two chlorine atoms at the 3 and 5 positions of the pyridine ring in 3,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine makes it distinct from other similar compounds. This unique substitution pattern can influence its reactivity and the types of reactions it undergoes.
- Reactivity: Compared to other boronate esters, this compound may exhibit different reactivity profiles in cross-coupling reactions due to the electron-withdrawing effects of the chlorine atoms.
Properties
IUPAC Name |
3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)9-7(13)5-15-6-8(9)14/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVJCGWAHPEENO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BCl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678214 |
Source
|
Record name | 3,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257641-28-3 |
Source
|
Record name | 3,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1257641-28-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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